
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
カタログ番号:
B2376041
CAS番号:
71796-19-5
分子量:
295.78
InChIキー:
XNQUMDOBRJJVEL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of chlorophenyl compounds . Chlorophenyl compounds are generally colorless or white solids . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds often includes a central CNOS chromophore that forms a dihedral angle with the N-bound 3-chlorophenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight around 232.666 , and they are usually solids at room temperature .科学的研究の応用
Chemical Synthesis and Compound Formation
- N,N-Dimethylbenzenesulfonamide, a related compound, can be converted to ortho-lithiosulfonamide, which then forms various derivatives such as a carbinol, an imine, an amide, and an acid. This process demonstrates the compound's potential in synthesizing diverse chemical structures (Watanabe et al., 1969).
Supramolecular Architecture
- The molecular structures and supramolecular architectures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides are studied for understanding various weak intermolecular interactions. These studies are crucial in the development of novel pharmacophores (Shakuntala et al., 2017).
Biological Screening and Enzyme Inhibition
- Synthesized derivatives of N-dimethylphenyl substituted benzenesulfonamides, including compounds related to N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide, show moderate to good activities against Gram-negative & Gram-positive bacteria and potential in enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).
Antibacterial and α-Glucosidase Inhibition Studies
- Certain N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, similar to the compound , show significant antibacterial activities and α-glucosidase inhibition, indicating their potential in medicinal chemistry (Abbasi et al., 2016).
Oxidative Reactivity
- Studies on tosyl derivatives of iodylaniline and iodylphenol, related to this compound, focus on their oxidative reactivity, providing insights into their potential applications in organic synthesis (Mailyan et al., 2009).
Computational Study for Structural Characterization
- Computational analysis of sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide offers insights into their structural and electronic properties, vital for the development of new compounds (Murthy et al., 2018).
Synthesis of Novel Derivatives for Pharmacological Analysis
- Novel benzenesulfonamide derivatives are synthesized and evaluated for pharmacological properties such as antitumor and antifungal activities. These studies highlight the potential of sulfonamide compounds in drug development (Fahim & Shalaby, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQUMDOBRJJVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-me...
Cat. No.: B2375958
CAS No.: 941974-80-7
3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazo...
Cat. No.: B2375959
CAS No.: 2034326-89-9
1-(Chloromethyl)-2-methyl-4-nitrobenzene
Cat. No.: B2375961
CAS No.: 112299-39-5
Hdac inhibitor CHR-3996
Cat. No.: B2375963
CAS No.: 1256448-47-1


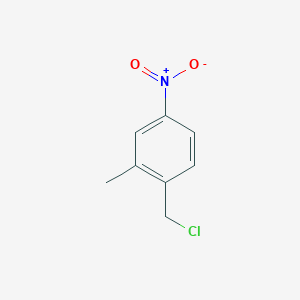

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
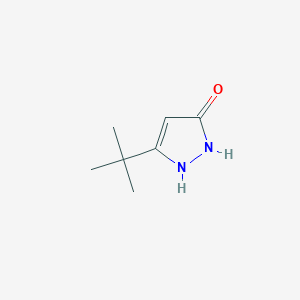
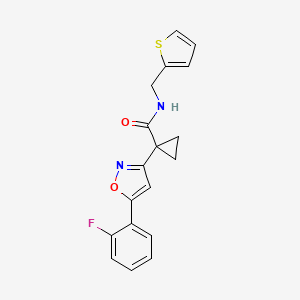
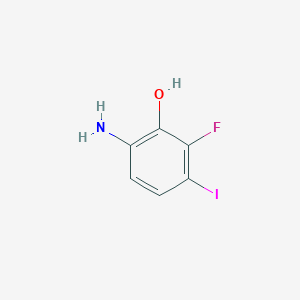
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)
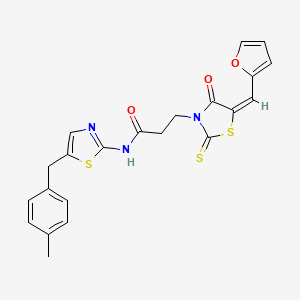
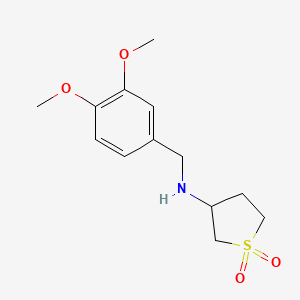


![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)
